molecular formula C7H7N5 B1269244 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile CAS No. 53871-49-1

5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B1269244
CAS RN: 53871-49-1
M. Wt: 161.16 g/mol
InChI Key: AKNBVYKHUHEZDT-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile involves reactions of malononitrile dimer with hydrazine, smoothly reacting with chloroacetyl chloride to form specific derivatives in good yield. These derivatives are key intermediates for further chemical transformations, highlighting the compound's utility in synthetic organic chemistry for creating biologically important heterocyclic compounds (Dotsenko et al., 2020).

Molecular Structure Analysis The molecular structure of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile derivatives is characterized by X-ray diffraction methods. These analyses provide detailed insights into the compound's crystal structure, facilitating the understanding of its reactivity and interaction capabilities (Minga, 2005).

Chemical Reactions and Properties 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile engages in various chemical reactions, forming new heterocyclic structures. These reactions are crucial for synthesizing pharmacologically relevant compounds, demonstrating the compound's versatility in organic synthesis (Plem et al., 2015).

Physical Properties Analysis Investigations into the physical properties of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and its derivatives emphasize the importance of understanding these properties for their practical applications in chemistry. The analysis of crystal and molecular structure plays a significant role in determining these physical properties and their implications for chemical behavior and reactivity.

Chemical Properties Analysis The chemical properties of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, including its reactivity with various substrates to form hybrid molecules and derivatives, are central to its application in the synthesis of complex organic compounds. These properties are explored through detailed synthetic pathways and reactions, offering insights into the compound's functional utility in organic synthesis and potential industrial applications (Dotsenko et al., 2018).

Scientific Research Applications

Formation of Hexahydropyrazoloquinazolines

The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with certain cycloketols in acetic acid leads to the formation of new hexahydropyrazoloquinazolines. This reaction's mechanism has been studied and the product's structure confirmed through various forms of NMR spectroscopy (Dotsenko et al., 2018).

Synthesis of Hybrid Molecules

This compound, when prepared from malononitrile dimer and hydrazine, reacts with chloroacetyl chloride to form a specific acetamide. This product can further react with certain thiolates to yield hybrid molecules combining nicotinonitrile and pyrazole units (Dotsenko et al., 2020).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of a derivative of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile was analyzed, revealing its stabilization through intermolecular interactions. This offers insights into the compound's physical and chemical properties (Fathima et al., 2014).

Building Blocks in Synthetic Chemistry

This compound serves as a building block in synthetic organic chemistry, particularly for developing various biologically significant heterocyclic compounds. Its utility in one-pot multicomponent reactions has been highlighted in recent synthetic advances (Patel, 2017).

In Facilitating Synthesis Processes

It's used in a one-pot multicomponent protocol for synthesizing its derivatives, utilizing specific catalysts in water. This method offers high yield and points towards eco-friendly synthesis approaches (Poonam & Singh, 2019).

Catalysis Using Sodium Ascorbate

Sodium ascorbate was used as a catalyst for the synthesis of 5-aminopyrazole-4-carbonitriles, indicating the potential for greener, more efficient synthesis methods (Kiyani & Bamdad, 2018).

Synthesis of Adenosine Analogs

Chemical modification of this compound led to the development of novel adenosine analogs. These analogs were evaluated for their biological activity, including their cytotoxicity and antiviral properties (Berry et al., 1994).

Corrosion Inhibition Studies

Its derivatives have been studied for their potential as corrosion inhibitors, particularly for steel surfaces in acidic environments. This research contributes to the understanding of corrosion mechanisms and prevention (Abdel Hameed et al., 2020).

Future Directions

The future directions for the use of 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile could involve further exploration of its reactivity with different compounds and its potential applications in the synthesis of various heterocyclic compounds .

properties

IUPAC Name

5-amino-3-(cyanomethyl)-1-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c1-12-7(10)5(4-9)6(11-12)2-3-8/h2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNBVYKHUHEZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)CC#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222221
Record name 5-Amino-4-cyano-1-methyl-1H-pyrazole-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile

CAS RN

53871-49-1
Record name 5-Amino-4-cyano-1-methyl-1H-pyrazole-3-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53871-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-4-cyano-1-methyl-1H-pyrazole-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LA Smyth, TP Matthews, PN Horton, MB Hursthouse… - Tetrahedron, 2007 - Elsevier
The reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid and triethylorthoformate did not give the expected dihydropyrazolo[4,3-c]pyridin-4-one product as …
Number of citations: 14 www.sciencedirect.com

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